

Technical Guide: CAS 2253631-09-1 (Spirocyclic Sulfate)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 7-Thiaspiro[3.5]nonane-1,3-dione,
7,7-dioxide

Cat. No.: B14226930

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Advanced Building Block for "Escape from Flatland" Drug Design Executive Summary

CAS 2253631-09-1, chemically known as 6,8-dioxa-7-thiaspiro[3.5]nonane 7,7-dioxide, is a high-value electrophilic building block. It belongs to the class of cyclic sulfates, which are potent alkylating agents used to introduce specific structural motifs into pharmaceutical candidates.

This compound is specifically designed to introduce the 1,1-disubstituted cyclobutane moiety. In modern drug discovery, this motif is critical for the "Escape from Flatland" strategy—increasing the three-dimensionality (Fsp3) of drug molecules to improve solubility, metabolic stability, and target selectivity compared to traditional flat aromatic structures.

Chemical Identity & Physicochemical Properties

Property	Data
CAS Number	2253631-09-1
IUPAC Name	6,8-dioxa-7-thiaspiro[3.5]nonane 7,7-dioxide
Synonyms	1,1-Cyclobutanedimethanol cyclic sulfate; 6,8-Dioxa-7λ ⁶ -thiaspiro[3.5]nonane-7,7-dione
Molecular Formula	C ₆ H ₁₀ O ₄ S
Molecular Weight	178.21 g/mol
SMILES	<chem>C1CC2(C1)COS(=O)(=O)OC2</chem>
Core Structure	Cyclobutane ring spiro-fused to a 1,3,2-dioxathiane-2,2-dioxide ring
Physical State	White to off-white solid
Solubility	Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water

Structural Analysis

The molecule consists of a strained cyclobutane ring sharing a quaternary carbon (spiro center) with a six-membered cyclic sulfate ring.

- Cyclobutane Ring: Provides conformational rigidity and metabolic stability.
- Cyclic Sulfate: Acts as a "spring-loaded" electrophile. The ring strain of the cyclic sulfate (though less than a 5-membered cyclic sulfate) makes it highly reactive toward nucleophilic attack.

Mechanism of Action & Synthetic Utility

The "Sulfate Activation" Principle

Cyclic sulfates are superior alternatives to epoxides for alkylation reactions. They react with nucleophiles (amines, azides, carboxylates, thiolates) to open the ring.

- Step 1 (Ring Opening): The nucleophile attacks the carbon adjacent to the oxygen, breaking the C-O bond and leaving a pendant sulfate anion ().
- Step 2 (Hydrolysis): Acidic hydrolysis removes the sulfate group, yielding an alcohol.

This mechanism allows for the precise installation of a 1-(hydroxymethyl)cyclobutyl-methyl group onto a drug scaffold.

Reaction Workflow Diagram

The following diagram illustrates the synthesis of the building block and its subsequent reaction with a nucleophile (e.g., a primary amine).

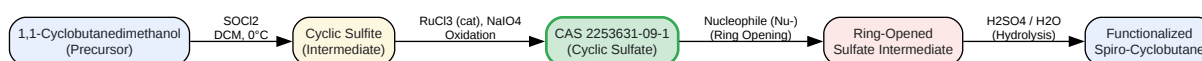


Figure 1: Synthesis and Reactivity of CAS 2253631-09-1. The cyclic sulfate acts as a double electrophile.

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Experimental Protocols (CMC & Usage)

Synthesis of CAS 2253631-09-1

Note: If purchasing is not viable, the compound can be synthesized from 1,1-cyclobutanedimethanol (CAS 4415-82-1).

Step 1: Cyclic Sulfite Formation^[1]

- Dissolve 1,1-cyclobutanedimethanol (1.0 eq) in dry dichloromethane (DCM).
- Cool to 0°C under nitrogen.
- Add Thionyl chloride (SOCl_2) (1.2 eq) dropwise.
- Reflux for 1–2 hours until gas evolution ceases.

- Concentrate in vacuo to yield the cyclic sulfite intermediate.

Step 2: Oxidation to Cyclic Sulfate (CAS 2253631-09-1)

- Dissolve the cyclic sulfite in a mixture of acetonitrile/water (1:1).
- Add Ruthenium(III) chloride (catalytic, 0.01 eq) and Sodium periodate (NaIO_4) (1.5 eq).
- Stir vigorously at 0°C to Room Temperature (RT) for 2 hours.
- Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na_2SO_4 .
- Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

Usage Protocol: Nucleophilic Substitution

Objective: To attach the spiro-cyclobutane motif to a secondary amine (Drug-NH-R).

- Setup: Dissolve the amine substrate (1.0 eq) in dry THF or DMF.
- Addition: Add CAS 2253631-09-1 (1.1 eq).
- Base: If the nucleophile is a salt or non-basic, add a base like Cs_2CO_3 or NaH. For amines, no base is usually required initially.
- Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LC-MS (Look for M+H of adduct + 80 Da due to sulfate group).
- Hydrolysis: Treat the reaction mixture with 20% H_2SO_4 (aq) and heat at 60°C for 1 hour to cleave the sulfate ester to the alcohol.
- Isolation: Neutralize, extract, and purify.

Safety & Handling (E-E-A-T)

Critical Hazard Warning

- Alkylating Agent: Like all cyclic sulfates, CAS 2253631-09-1 is a potent alkylating agent. It mimics the reactivity of mustard gases (though less volatile). It can alkylate DNA.

- H350: May cause cancer (suspected).
- H341: Suspected of causing genetic defects.

Handling Procedures

- Containment: Handle only in a functioning chemical fume hood.
- PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
- Decontamination: Spills should be treated with a solution of 10% aqueous ammonia or sodium hydroxide to hydrolyze the sulfate ring before cleaning.
- Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive (hydrolysis degrades potency).

Supply Chain & Sourcing

Due to its specialized nature, this compound is typically available from catalog suppliers focusing on "Building Blocks" and "Spirocycles".

Supplier	Region	Catalog #	Purity
Enamine	Global (Ukraine/US)	EN300-1682024	≥95%
BLD Pharm	Global (China/US)	BD02761251	97%
AK Scientific	USA	0541FL	95%+
CymitQuimica	Europe	3D-DQD63109	95%
ChemScene	Global	(Inquire)	Custom

Sourcing Tip: If the cyclic sulfate is out of stock, purchase the precursor 1,1-Cyclobutanedimethanol (CAS 4415-82-1) and perform the 2-step synthesis (approx. 2 days work).

References

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- To cite this document: BenchChem. [Technical Guide: CAS 2253631-09-1 (Spirocyclic Sulfate)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14226930/docs#technical-guide-cas-2253631-09-1-spirocyclic-sulfate\]](https://www.benchchem.com/product/b14226930/docs#technical-guide-cas-2253631-09-1-spirocyclic-sulfate)

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